BenchChemオンラインストアへようこそ!

NVP-TAE 684

NSCLC EML4-ALK Kinase Inhibition

NVP-TAE 684 (TAE684, CAS 761439-42-3) is the definitive 2,4-diaminopyrimidine ALK inhibitor for preclinical oncogene research. It delivers 100-fold selectivity for ALK over InsR, eliminating confounding off-target effects in signaling studies. With IC50 values of 2–5 nM against NPM-ALK-driven ALCL cell lines (Karpas-299, SU-DHL-1), it remains the gold standard for ALK-driven lymphomagenesis models. Critically, TAE684 circumvents crizotinib-resistant L1196M mutants, making it an essential tool compound for next-generation inhibitor benchmarking. Procure the authentic reference standard to ensure reproducible, high-impact kinase profiling data.

Molecular Formula C30H40ClN7O3S
Molecular Weight 614.2 g/mol
CAS No. 761439-42-3
Cat. No. B1683934
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNVP-TAE 684
CAS761439-42-3
SynonymsTAE 684, TAE684, TAE-684, NVP-TAE 684, NVP-TAE684, NVP-TAE-684
Molecular FormulaC30H40ClN7O3S
Molecular Weight614.2 g/mol
Structural Identifiers
SMILESCC(C)S(=O)(=O)C1=CC=CC=C1NC2=NC(=NC=C2Cl)NC3=C(C=C(C=C3)N4CCC(CC4)N5CCN(CC5)C)OC
InChIInChI=1S/C30H40ClN7O3S/c1-21(2)42(39,40)28-8-6-5-7-26(28)33-29-24(31)20-32-30(35-29)34-25-10-9-23(19-27(25)41-4)37-13-11-22(12-14-37)38-17-15-36(3)16-18-38/h5-10,19-22H,11-18H2,1-4H3,(H2,32,33,34,35)
InChIKeyQQWUGDVOUVUTOY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePale yellow solid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

NVP-TAE 684 (TAE684): A Selective Second-Generation ALK Inhibitor for Research and Preclinical Applications


NVP-TAE 684 (CAS 761439-42-3, TAE684) is a synthetic organic small-molecule inhibitor of anaplastic lymphoma kinase (ALK), initially developed by Novartis as a next-generation inhibitor targeting oncogenic ALK-rearranged fusion proteins including NPM-ALK and EML4-ALK [1]. It exhibits high potency against wild-type ALK and ALK fusion proteins in biochemical and cell-based assays, with demonstrated in vivo efficacy in multiple ALK-driven tumor xenograft models. Unlike first-generation ALK inhibitors such as crizotinib, NVP-TAE 684 maintains substantial activity against several clinically relevant ALK resistance mutations [2], positioning it as a valuable research tool for investigating ALK inhibitor resistance mechanisms and for preclinical studies of ALK-positive malignancies.

Why NVP-TAE 684 Cannot Be Substituted with First-Generation or Structurally Distinct ALK Inhibitors


ALK inhibitors exhibit profound differences in their activity profiles against clinically relevant resistance mutations, a factor that precludes generic substitution in both research and preclinical settings. While first-generation agents such as crizotinib show limited or no activity against gatekeeper mutations (e.g., L1196M) and other acquired resistance variants, NVP-TAE 684 demonstrates retained potency against these mutants [1]. Furthermore, differences in kinase selectivity—particularly relative to the structurally related insulin receptor (InsR) family—vary substantially across ALK inhibitors, with implications for off-target effects in experimental systems [2]. Substituting NVP-TAE 684 with another ALK inhibitor without accounting for these differential properties would compromise experimental reproducibility and confound mechanistic interpretations in studies of ALK signaling, resistance evolution, or combination therapy development.

Quantitative Differentiation Evidence: NVP-TAE 684 vs. Crizotinib and ALK Inhibitor Comparators


Superior Cellular Potency: NVP-TAE 684 vs. Crizotinib in EML4-ALK NSCLC Cells

In H3122 NSCLC cells harboring the EML4-ALK v1 fusion, NVP-TAE 684 demonstrates significantly greater growth inhibitory potency compared to crizotinib, with over 40-fold lower GI50 values [1]. This potency differential is consistent across both cell viability and target phosphorylation readouts.

NSCLC EML4-ALK Kinase Inhibition

Activity Against Crizotinib-Resistant L1196M Gatekeeper Mutation

The L1196M gatekeeper mutation confers high-level resistance to crizotinib but remains sensitive to NVP-TAE 684. In Ba/F3 cells engineered to express EML4-ALK L1196M, NVP-TAE 684 potently inhibits cell survival, whereas crizotinib is substantially less effective [1]. This differential activity is a defining characteristic of second-generation ALK inhibitors relative to crizotinib.

Resistance Gatekeeper Mutation ALK L1196M

Maintained Activity Against Crizotinib-Resistant C1156Y and F1174L Mutations

In addition to the L1196M gatekeeper mutation, the C1156Y and F1174L mutations have been identified in crizotinib-resistant patients and were successfully predicted by in vitro mutagenesis screening. NVP-TAE 684 maintained substantial activity against these mutations that conferred resistance to crizotinib [1]. This broader mutant coverage distinguishes NVP-TAE 684 from crizotinib in resistance studies.

Resistance C1156Y F1174L ALCL

Kinase Selectivity Profile: 100-Fold Selectivity for ALK over Insulin Receptor (InsR)

NVP-TAE 684 demonstrates a well-defined selectivity window relative to the structurally related insulin receptor (InsR) family, with approximately 100-fold greater potency for ALK compared to InsR in biochemical assays [1][2]. This selectivity ratio is a critical parameter for interpreting experimental results, as InsR inhibition can confound metabolic readouts and introduce off-target signaling effects in cell-based studies.

Selectivity InsR Off-Target

In Vivo Antitumor Efficacy: Tumor Regression and Survival Extension in ALK-Driven Models

NVP-TAE 684 demonstrates robust in vivo efficacy across multiple ALK-driven tumor models, including tumor regression in established xenografts and significant survival extension. In H2228 NSCLC xenografts harboring EML4-ALK, oral administration of NVP-TAE 684 induced tumor regression [1]. In an ALK F1174L-driven anaplastic thyroid cancer model, treatment extended median survival from 18 days in vehicle-treated controls to 66 days (p < 0.0001) [2]. These in vivo findings establish NVP-TAE 684 as a validated tool for preclinical efficacy studies where crizotinib exhibits limited activity against certain ALK variants.

Xenograft In Vivo Efficacy Survival

Structural Basis for Differential Selectivity: Co-Crystal Structure of ALK with NVP-TAE 684

The co-crystal structure of human ALK kinase domain in complex with NVP-TAE 684 (PDB: 2XB7) reveals specific molecular interactions that underlie the compound's selectivity profile and activity against crizotinib-resistant mutants [1]. The isopropyl sulfonate moiety forms two hydrogen bonds with Lys1150 and occupies a region near the ADP β-phosphate binding site, while the chloropyrimidine core engages in hydrophobic interactions with residues including Leu1122 and Met1199 [2]. This binding mode differs substantially from that of crizotinib and provides a structural rationale for the differential activity against resistance mutations.

Crystal Structure Binding Mode Structure-Based Design

Optimal Research Applications for NVP-TAE 684 Based on Quantitative Evidence


Investigating Acquired Resistance to First-Generation ALK Inhibitors

NVP-TAE 684 is optimally suited for in vitro studies examining mechanisms of acquired resistance to crizotinib and other first-generation ALK inhibitors. The compound's maintained activity against L1196M, C1156Y, and F1174L mutations [1] enables researchers to establish crizotinib-resistant cell lines while retaining a tool compound capable of inhibiting the resistant variants, facilitating investigation of resistance evolution, bypass signaling pathways, and combination therapy strategies. This application is directly supported by head-to-head comparative data demonstrating differential sensitivity between crizotinib and NVP-TAE 684 across these clinically relevant mutants.

Preclinical Efficacy Studies in ALK-Driven Tumor Xenograft Models

For in vivo pharmacology studies, NVP-TAE 684 provides a validated tool for evaluating ALK inhibition efficacy in xenograft models, including those harboring EML4-ALK fusions and ALK resistance mutations. Documented tumor regression in H2228 NSCLC xenografts and significant survival extension in ALK F1174L-driven thyroid cancer models (66 days vs. 18 days, p < 0.0001) [2] establish baseline efficacy expectations for experimental design. Oral bioavailability supports practical once-daily dosing regimens in murine studies.

Structure-Based Drug Discovery and ALK Selectivity Studies

The availability of high-resolution co-crystal structural data (PDB: 2XB7) [3] makes NVP-TAE 684 particularly valuable for computational chemistry applications, including molecular docking studies, pharmacophore modeling, and structure-activity relationship (SAR) analyses. Researchers developing novel ALK inhibitors can leverage the well-characterized binding interactions—including the Lys1150 hydrogen bonds and hydrophobic contacts with Leu1122, Ala1148, and Met1199 [4]—as a reference scaffold for understanding selectivity determinants and designing compounds with improved properties.

Biomarker Development: CD30 Modulation as a Pharmacodynamic Readout

NVP-TAE 684 treatment induces consistent down-regulation of CD30 expression in ALK-dependent models, a finding that has been proposed as a potential pharmacodynamic biomarker of therapeutic NPM-ALK kinase activity inhibition [5]. For researchers developing biomarker strategies or seeking a reliable readout of target engagement in ALK-positive lymphoma models, NVP-TAE 684 provides a validated tool with established biomarker modulation data.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for NVP-TAE 684

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.